![molecular formula C13H10F3NO3 B12899344 1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-78-2](/img/structure/B12899344.png)
1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone is a synthetic organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-substituted oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening of catalysts, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Methoxyphenyl)-2-(2-methyl-oxazol-5-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(2-chloromethyl-oxazol-5-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(2-bromomethyl-oxazol-5-yl)ethanone
Comparison: 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications in medicinal chemistry and materials science compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
919778-78-2 |
|---|---|
Molekularformel |
C13H10F3NO3 |
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C13H10F3NO3/c1-19-9-4-2-8(3-5-9)11(18)6-10-7-17-12(20-10)13(14,15)16/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
DMRKLSHUEONBPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B12899264.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)

![3-(4-Methylphenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B12899296.png)
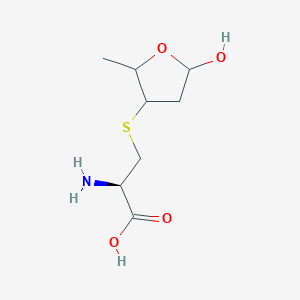
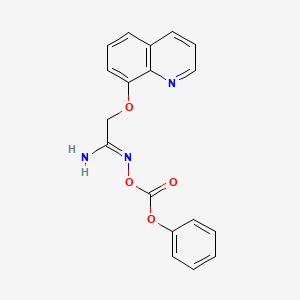
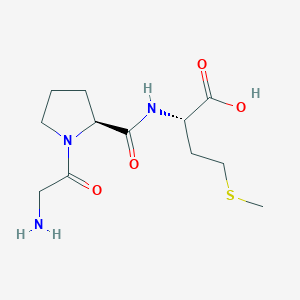
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
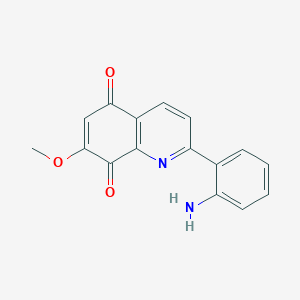
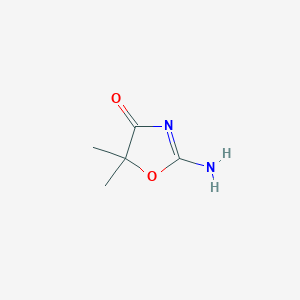
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
